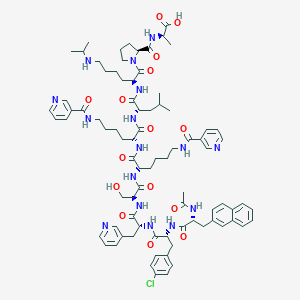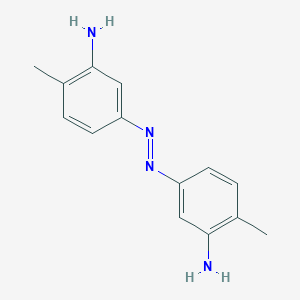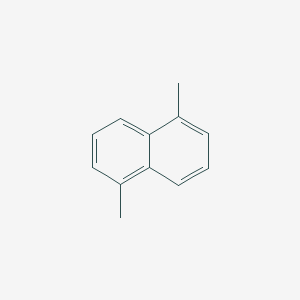
Quercetin 3,4'-diglucoside
Übersicht
Beschreibung
Quercetin 3,4’-diglucoside is a flavonol glycoside found in onions (Allium cepa) and horse chestnut seeds (Aesculus hippocastanum) . It is a derivative of quercetin, a well-known flavonoid with various biological activities. The glycosylation of quercetin enhances its solubility, stability, and bioavailability, making quercetin 3,4’-diglucoside a compound of significant interest in scientific research and potential therapeutic applications .
Wirkmechanismus
Target of Action
Quercetin 3,4’-diglucoside interacts with several targets in the human body. It is a specific quinone reductase 2 (QR2) inhibitor . QR2 is an enzyme that catalyzes the metabolism of toxic quinolines . Inhibition of QR2 may potentially cause lethal oxidative stress . Other targets include Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform, UDP-glucuronosyltransferase 3A1, ATP synthase subunits, and Serine/threonine-protein kinase pim-1 .
Mode of Action
Quercetin 3,4’-diglucoside inhibits QR2, which may contribute to killing malaria-causing parasites by causing lethal oxidative stress . It also inhibits the antioxidant activity in plasmodium . Furthermore, it has free radical scavenging activity due to the presence of phenolic hydroxyl groups present at the B-ring and position 3 .
Biochemical Pathways
Quercetin 3,4’-diglucoside affects several biochemical pathways. It is involved in the metabolism of toxic quinolines through its inhibition of QR2 . It also plays a role in the antioxidant activity in plasmodium . The glycosidic form of quercetin is metabolized to its conjugates (glucuronide or sulfate) for absorption in the intestine .
Pharmacokinetics
Quercetin 3,4’-diglucoside is metabolized to its conjugates (glucuronide or sulfate) for absorption in the intestine . The glycosidic form of quercetin is more water-soluble than the aglycone . The maximum concentration of quercetin-3,4’-diglucoside achieved in a 10-mL reaction was 427.11 mg/L, from the conversion of 1 g/L of quercetin for 16 h at 40 °C and pH 7.2 .
Result of Action
The action of Quercetin 3,4’-diglucoside results in several molecular and cellular effects. It has antioxidant activity, which helps in scavenging free radicals . It also inhibits QR2, leading to potential lethal oxidative stress . Furthermore, it has antiproliferative effects on several types of cancer cells, and antibacterial and anti-inflammatory activities .
Action Environment
The action of Quercetin 3,4’-diglucoside can be influenced by environmental factors. For instance, the onion-derived enzyme, UGT73G1, coupled with sucrose synthase, StSUS1, from Solanum tuberosum forms a circulatory system to produce quercetin-3,4’-diglucoside from quercetin . This process prefers sucrose as a sugar donor and quercetin as a sugar acceptor . The optimal conditions for this process are 40 °C and pH 7.2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Quercetin 3,4’-diglucoside can be synthesized through enzymatic glycosylation. The onion-derived enzyme UGT73G1, coupled with sucrose synthase StSUS1 from Solanum tuberosum, forms a circulatory system to produce quercetin 3,4’-diglucoside from quercetin. The optimal conditions for this reaction include a temperature of 40°C and a pH of 7.2, with a reaction time of 16 hours. The maximum concentration achieved in a 10-mL reaction was 427.11 mg/L from the conversion of 1 g/L of quercetin .
Industrial Production Methods: Industrial production of quercetin 3,4’-diglucoside involves similar enzymatic processes, scaled up to meet commercial demands. The use of biocatalysts like UGT73G1 and StSUS1 ensures a sustainable and economical production method, addressing supply scalability limitations associated with plant-based production .
Analyse Chemischer Reaktionen
Types of Reactions: Quercetin 3,4’-diglucoside undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation enhances its solubility and bioavailability, while oxidation and reduction reactions can modify its biological activity.
Common Reagents and Conditions:
Glycosylation: Enzymes such as UGT73G1 and sucrose synthase are used under optimal conditions (40°C, pH 7.2) to achieve high yields.
Oxidation: Common oxidizing agents like hydrogen peroxide can be used to oxidize quercetin 3,4’-diglucoside, potentially altering its antioxidant properties.
Reduction: Reducing agents like sodium borohydride can be employed to reduce quercetin 3,4’-diglucoside, affecting its chemical structure and activity.
Major Products Formed: The primary product of glycosylation is quercetin 3,4’-diglucoside itself, while oxidation and reduction reactions can lead to various derivatives with modified biological activities.
Wissenschaftliche Forschungsanwendungen
Quercetin 3,4’-diglucoside has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Quercetin 3,4’-diglucoside is unique due to its dual glycosylation, which significantly enhances its solubility and bioavailability compared to other quercetin derivatives. Similar compounds include:
Quercetin 3-glucoside (Isoquercitrin): A single glycosylated form of quercetin with lower solubility and bioavailability.
Quercetin 4’-glucoside (Spiraeoside): Another single glycosylated form found in onions and shallots, with distinct biological activities.
Eigenschaften
IUPAC Name |
5,7-dihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)41-12-2-1-8(3-10(12)31)24-25(19(35)16-11(32)4-9(30)5-13(16)40-24)44-27-23(39)21(37)18(34)15(7-29)43-27/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVIQWDFJPYNJM-DEFKTLOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045305 | |
| Record name | Quercetin 3,4′-diglucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29125-80-2 | |
| Record name | Quercetin 3,4′-diglucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29125-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quercetin 3,4′-diglucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While quercetin 3,4'-diglucoside itself possesses antioxidant properties, research suggests that its aglycone form, quercetin, is a more potent antioxidant. [] Quercetin can scavenge free radicals and chelate metal ions, thus inhibiting oxidative damage. []
A: Upon ingestion, this compound is deglycosylated in the small intestine, releasing quercetin. [] Quercetin then undergoes further metabolism, primarily through glucuronidation and sulfation. [, ] These metabolites are then detected in plasma and urine. [] The bioactivity of these metabolites, compared to quercetin aglycone, requires further investigation.
ANone: The molecular formula of this compound is C27H30O17, and its molecular weight is 626.51 g/mol.
A: Researchers commonly use techniques like HPLC-DAD (High-Performance Liquid Chromatography-Diode Array Detector) [] and LC-MS/MS (Liquid Chromatography Tandem Mass Spectrometry) [, ] to identify and quantify this compound in plant extracts and biological samples.
A: Research shows that osmotic dehydration can lead to a decrease in the this compound content in onions. [] The extent of loss depends on factors like the concentration of the osmotic solution and the duration of the dehydration process. []
A: Yes, molecular docking studies in zebrafish have shown that this compound can potentially disrupt the interaction between Keap1a/Keap1b and Nrf2, suggesting a potential mechanism for its antioxidant and anticancer effects. []
A: The presence of the diglucoside group at the 3 and 4' positions of quercetin generally reduces its antioxidant activity compared to the aglycone form. [] This difference in activity is likely due to the bulky sugar groups hindering the interaction of quercetin with its targets. []
A: Yes, research suggests that the position of glycosylation can influence the enzyme's activity. For instance, beta-glucosidase from Thermotoga neapolitana exhibits a preference for hydrolyzing quercetin-4'-glucoside over quercetin-3-glucoside. []
ANone: While the research provided focuses on the extraction and analysis of this compound, there is limited information on specific formulation strategies to enhance its stability or bioavailability.
A: Studies show that this compound is not absorbed intact but undergoes deglycosylation in the small intestine, releasing quercetin. [] Quercetin then undergoes extensive metabolism, mainly through glucuronidation and sulfation. [, ]
A: While this compound itself hasn't been extensively studied in clinical trials, research suggests that onion consumption, a rich source of this compound, is associated with various health benefits, including a reduced risk of certain cancers and cardiovascular diseases. [, ] These effects are likely attributed to the antioxidant and anti-inflammatory properties of quercetin and its metabolites. [, ]
A: In rat studies, this compound, as part of a quercetin diglycoside-rich extract from onion, demonstrated positive effects on gut microbiota composition and activity, as well as blood lipid profiles in rats fed a high-fat diet. []
ANone: The research provided does not offer specific details regarding resistance mechanisms related to this compound.
ANone: Currently, the research focuses primarily on the natural occurrence and extraction of this compound from onions. Further studies are needed to explore potential targeted drug delivery strategies.
ANone: The available research does not delve into specific biomarkers associated with this compound activity or efficacy.
A: Researchers utilize techniques like HPLC-DAD [] and LC-MS/MS [, ] to identify and quantify this compound in plant materials and biological samples.
ANone: The provided research does not provide specific details regarding the dissolution rate and solubility of this compound in various media.
ANone: The analytical methods, such as HPLC-DAD and LC-MS/MS, used to quantify this compound in research are well-established and validated techniques commonly employed in analytical chemistry.
ANone: Specific quality control measures for this compound would depend on its intended application, such as dietary supplements or pharmaceuticals. Standard analytical techniques and good manufacturing practices are essential for ensuring quality and consistency.
ANone: The research provided does not delve into the potential immunogenicity or immunological responses associated with this compound.
ANone: Current research primarily focuses on this compound's natural occurrence and biological activities. More studies are required to understand its potential interactions with drug transporters.
A: Other quercetin glycosides, such as quercetin-4'-glucoside, are also present in onions and other plant sources. [, ] These compounds might exhibit similar biological activities and could serve as potential alternatives to this compound.
A: Onion peels, often discarded as waste, represent a rich source of this compound and other valuable compounds. [, ] Developing efficient extraction and purification methods for these compounds from onion waste could contribute to resource efficiency and waste reduction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)](/img/structure/B47168.png)

![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)






